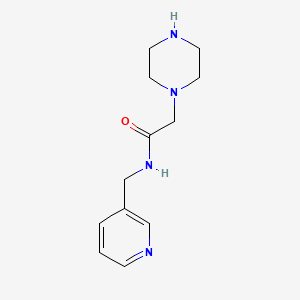

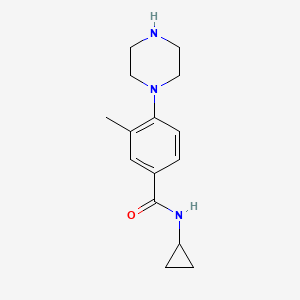

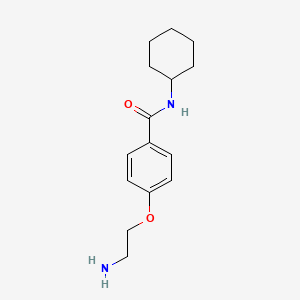

![molecular formula C15H22N2O B3074002 9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-18-8](/img/structure/B3074002.png)

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Overview

Description

“9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

While specific synthesis methods for “9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” were not found in the search results, related compounds such as “tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” and “benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” have been synthesized . More detailed information may be available in specific scientific literature or patents.Molecular Structure Analysis

The molecular structure of “9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” is represented by the formula C15H22N2O. The InChI code for this compound is 1S/C15H22N2O .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane” include a molecular weight of 246.35 g/mol. The compound is a light yellow liquid .Scientific Research Applications

Antihypertensive Potential

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrate significant antihypertensive properties. A study found that certain compounds in this category, particularly those substituted at the 9 position, showed potent antihypertensive activity in animal models. This activity is attributed predominantly to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Therapeutic Applications

These compounds are noted for their potential in treating various health conditions. They have been explored for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders. This broad range of potential applications underscores the versatility of 1,9-diazaspiro[5.5]undecanes in pharmaceutical research (Blanco‐Ania et al., 2017).

Chronic Kidney Disease Treatment

A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds have shown efficacy in orally treating chronic kidney diseases. One specific compound demonstrated a significant reduction in serum creatinine in a rat model, highlighting its potential as an orally active drug candidate for such diseases (Kato et al., 2014).

Solid-Phase Synthesis

These compounds have been synthesized using a microwave-assisted solid-phase synthesis approach. The method involves the direct annulation of primary amines with resin-bound bismesylates, highlighting a novel method in the preparation of diazaspirocycles and related structures (Macleod et al., 2006).

Safety and Hazards

properties

IUPAC Name |

9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-9-6-15(7-10-17)13-16-8-11-18-15/h1-5,16H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIZRGCCLBWJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNCCO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

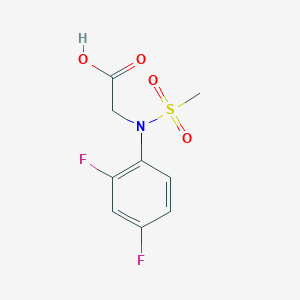

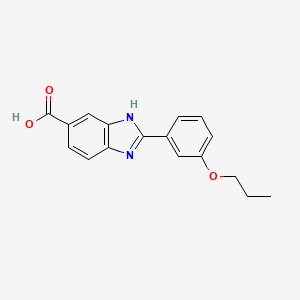

![2-Methyl-3-[(4-methylphenyl)sulfamoyl]propanoic acid](/img/structure/B3073944.png)

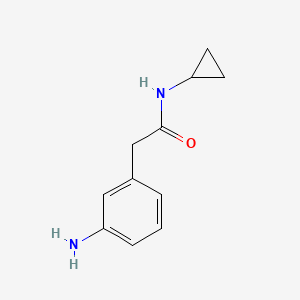

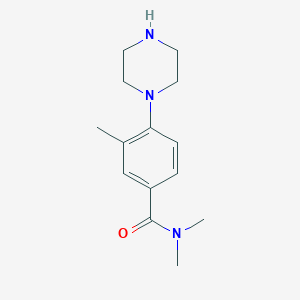

![2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3073997.png)

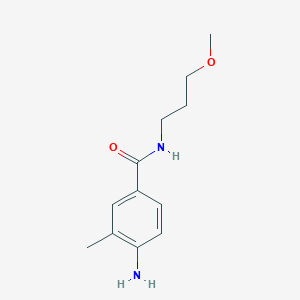

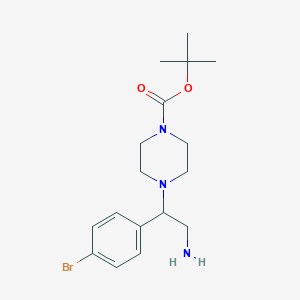

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)